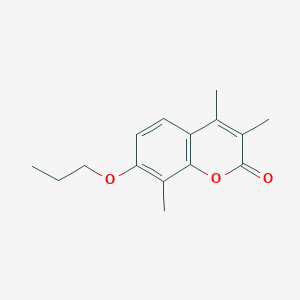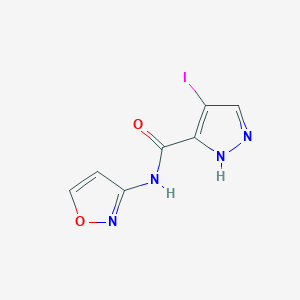
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one
Übersicht
Beschreibung
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and its chemical formula is C17H18O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicine, where it has been found to possess anti-inflammatory, antioxidant, and antitumor properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases, such as cancer, arthritis, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but studies have suggested that it may involve the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which suggests its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in various solvents. This makes it easier to handle and administer in different experimental settings. However, one of the limitations is its limited availability and high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one. One of the most promising directions is the development of new derivatives and analogs with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Additionally, further studies are needed to understand its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.
Eigenschaften
IUPAC Name |
3,4,8-trimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-8-17-13-7-6-12-9(2)10(3)15(16)18-14(12)11(13)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDOLAFSPXTFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4832181.png)
![4-fluoro-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4832182.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4832186.png)

![5-(4-methylbenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832199.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4832200.png)
![2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832207.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4832211.png)
![methyl {2-ethoxy-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4832215.png)
![3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4832216.png)
![dimethyl 5-[(2-methyl-3-phenylacryloyl)amino]isophthalate](/img/structure/B4832245.png)
![methyl 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4832246.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4832260.png)